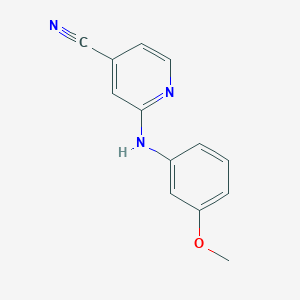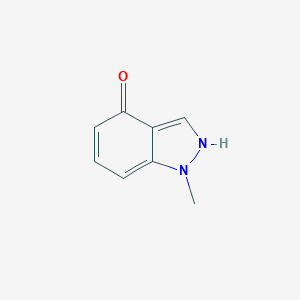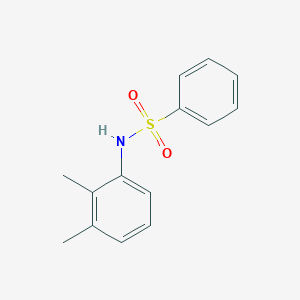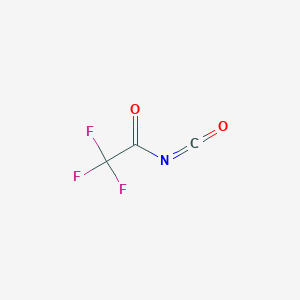
5-Bromo-6-chloronicotinic acid
Overview
Description
5-Bromo-6-chloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow powder or crystals .
Synthesis Analysis
A series of N-phenylamides of 5-bromo 6-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides with the appropriately ring-substituted anilines . Thirty new compounds were prepared, and their structures were ascertained by elemental analyses and spectroscopic techniques .
Molecular Structure Analysis
The molecular weight of this compound is 236.45 . The IUPAC name is this compound . The InChI code is 1S/C6H3BrClNO2/c7-4-1-3 (6 (10)11)2-9-5 (4)8/h1-2H, (H,10,11) .
Chemical Reactions Analysis
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
This compound is a white to cream or pale brown powder . and a molecular weight of 236.45 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis of N-Phenylamides : 5-Bromo-6-chloronicotinic acid has been used in synthesizing a range of N-phenylamides. These compounds were created by treating the acid chlorides of this compound with anilines and have potential applications in various fields due to their structural and electronic properties (Setliff & Caldwell, 1991).
Electrocatalytic Synthesis : This compound has been investigated for the electrocatalytic synthesis of 6-aminonicotinic acid, a process involving electrochemical reduction in the presence of CO2. This synthesis is significant for developing eco-friendly and efficient methods for producing valuable chemical compounds (Gennaro et al., 2004).
Preparation of Substituted Phenyl Esters : Research has explored the preparation of substituted phenyl esters of this compound for potential agricultural applications. These studies are crucial for developing new chemicals that might serve as herbicides, fungicides, or other agricultural agents (Setliff et al., 1991).
Study on Molecular Structure : Studies on 6-chloronicotinic acid, a related compound, have focused on its molecular structure, infrared, and Raman spectra. These findings are essential for understanding the fundamental properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Karabacak & Kurt, 2008).
Analysis of Solid-Liquid Equilibrium Behavior : Investigations have been conducted on the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents, providing valuable insights into the solubility and interaction properties of such compounds. This research is crucial for optimizing industrial processes involving these chemicals (Guo et al., 2021).
Development of Bifunctional Chelators for Technetium : The compound has also been studied for its potential in developing bifunctional chelators for technetium, which is significant in radiopharmaceutical applications (Meszaros et al., 2011).
Safety and Hazards
5-Bromo-6-chloronicotinic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-6-chloronicotinic acid is a biochemical reagent used in life science related research It is known to be used as a starting material in the synthesis of asciminib , a drug used for the treatment of chronic myeloid leukemia .
Mode of Action
It is used in the synthesis of asciminib , which acts as an allosteric inhibitor of the BCR-ABL1 oncoprotein . This oncoprotein is constitutively active in chronic myeloid leukemia patients . Asciminib binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site, inhibiting both wide-type and mutated T315I BCR-ABL1 activities .
Biochemical Pathways
As a precursor in the synthesis of asciminib , it indirectly affects the BCR-ABL1 pathway involved in chronic myeloid leukemia .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.43 (iLOGP) and 2.03 (XLOGP3) . The compound is soluble, with a solubility of 0.283 mg/ml .
Result of Action
As a precursor in the synthesis of asciminib , it indirectly contributes to the inhibition of the BCR-ABL1 oncoprotein, which is crucial in the treatment of chronic myeloid leukemia .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability.
properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUARPQHJXMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301311 | |
| Record name | 5-bromo-6-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-62-1 | |
| Record name | 29241-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-6-chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-bromo-6-chloronicotinic acid synthesized and transformed into potentially useful derivatives?
A1: this compound can be converted into its acid chloride using thionyl chloride (SOCl2) [, ]. This reactive intermediate is then further reacted with appropriately substituted phenols in a basic solution to yield phenyl 5-bromo-6-chloronicotinates []. Similarly, reacting the acid chloride with ring-substituted anilines produces N-phenylamides of this compound []. These derivatives are being investigated for potential herbicidal, fungicidal, or ascaricidal activities [].
Q2: What is the significance of hydrogen bonding in the structural analysis of this compound?
A2: Research suggests that hydrogen bonding plays a crucial role in the crystal structure of this compound []. Observations of melting point trends within a series of trisubstituted pyridines, including dihalonicotinic acids and amides, led to the hypothesis that intermolecular hydrogen bonding significantly influences their crystal structures []. This hypothesis was further investigated through X-ray crystal structure determination [], confirming the importance of hydrogen bonding in dictating the solid-state arrangement of these molecules.
Q3: Are there any notable spectroscopic characteristics of this compound derivatives?
A3: Studies on N-phenylamides of this compound revealed interesting trends in their infrared spectra []. Researchers examined these spectra to establish correlations between structural and electronic effects and the compounds' tendencies to form hydrogen bonds []. This analysis provides valuable insights into the structure-activity relationships of these compounds, potentially guiding further development and optimization for specific applications.
Q4: What are the limitations of the available research on this compound and its derivatives?
A4: The current research primarily focuses on the synthesis and characterization of this compound derivatives [, , ]. While initial investigations suggest potential agricultural applications, detailed studies on their mechanism of action, efficacy, and safety profiles are lacking. Further research is needed to explore their target interactions, downstream effects, and potential environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

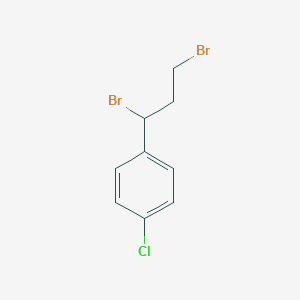
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
